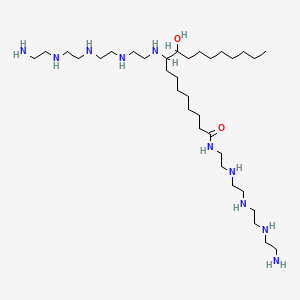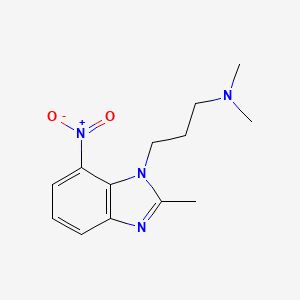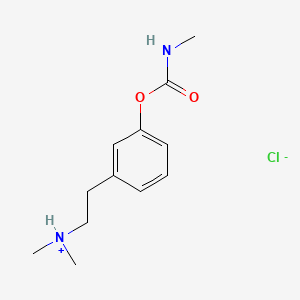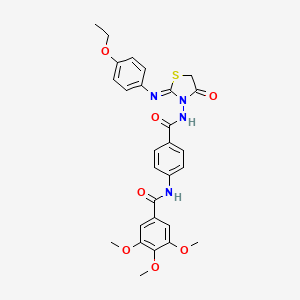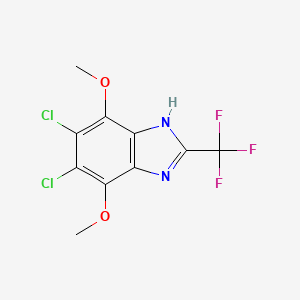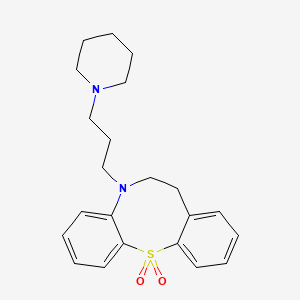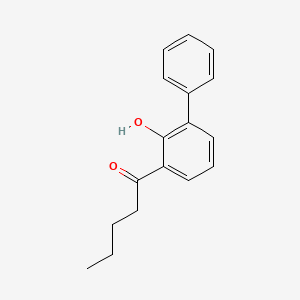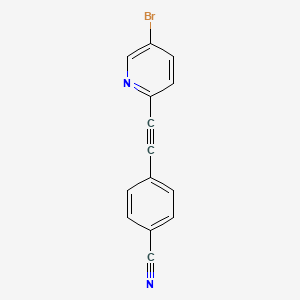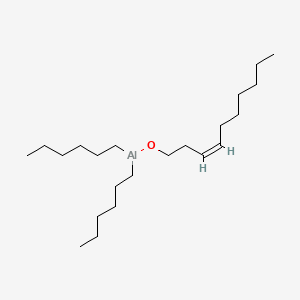
Aluminum, ((3Z)-3-decen-1-olato)dihexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is a complex organoaluminum compound. Organoaluminum compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features a decen-1-olato ligand, which is a derivative of decene, and two hexyl groups attached to the aluminum center. The unique structure of this compound imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, ((3Z)-3-decen-1-olato)dihexyl- typically involves the reaction of aluminum alkyls with decen-1-ol. One common method is the reaction of trihexylaluminum with (3Z)-3-decen-1-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species. The reaction can be represented as follows:
Al(C6H13)3+(3Z)-3-decen-1-ol→Al((3Z)-3-decen-1-olato)dihexyl-+C6H14
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of inert atmospheres. The purity of the starting materials and the final product is crucial for its applications, so purification steps such as distillation or recrystallization may be employed.
化学反応の分析
Types of Reactions
Aluminum, ((3Z)-3-decen-1-olato)dihexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The decen-1-olato ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange reactions can be facilitated by using other alcohols or amines.
Major Products Formed
Oxidation: Aluminum oxide (Al2O3) and hexane.
Reduction: Reduced aluminum species and corresponding alcohols.
Substitution: New organoaluminum compounds with different ligands.
科学的研究の応用
Chemistry
In chemistry, Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is used as a catalyst in various organic reactions, including polymerization and hydroalumination. Its ability to activate small molecules makes it valuable in synthetic chemistry.
Biology
While direct biological applications are limited, the compound’s derivatives may be explored for their potential in drug delivery and as intermediates in the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. Its reactivity and ability to form stable complexes make it useful in various manufacturing processes.
作用機序
The mechanism of action of Aluminum, ((3Z)-3-decen-1-olato)dihexyl- involves the coordination of the decen-1-olato ligand to the aluminum center. This coordination enhances the reactivity of the aluminum atom, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in polymerization reactions, the compound may activate monomers, facilitating their polymerization into long chains.
類似化合物との比較
Similar Compounds
Triethylaluminum (Al(C2H5)3): A simpler organoaluminum compound used in similar applications.
Diisobutylaluminum hydride (DIBAL-H): A reducing agent with different reactivity.
Aluminum isopropoxide (Al(OiPr)3): Used in organic synthesis and as a catalyst.
Uniqueness
Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is unique due to its specific ligand structure, which imparts distinct reactivity and properties. The presence of the decen-1-olato ligand allows for unique coordination chemistry and reactivity compared to simpler organoaluminum compounds.
特性
CAS番号 |
68892-18-2 |
|---|---|
分子式 |
C22H45AlO |
分子量 |
352.6 g/mol |
IUPAC名 |
[(Z)-dec-3-enoxy]-dihexylalumane |
InChI |
InChI=1S/C10H19O.2C6H13.Al/c1-2-3-4-5-6-7-8-9-10-11;2*1-3-5-6-4-2;/h7-8H,2-6,9-10H2,1H3;2*1,3-6H2,2H3;/q-1;;;+1/b8-7-;;; |
InChIキー |
UUZQZFYFIKBACX-IRYVOTIRSA-N |
異性体SMILES |
CCCCCC/C=C\CCO[Al](CCCCCC)CCCCCC |
正規SMILES |
CCCCCCC=CCCO[Al](CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


